5-HT6 antagonist 29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HT6 antagonist 29: is a compound that targets the serotonin 5-hydroxytryptamine subtype 6 receptor. This receptor is a G protein-coupled receptor predominantly found in the central nervous system, particularly in regions associated with cognition and memory. Antagonists of this receptor have been studied for their potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT6 antagonist 29 typically involves the preparation of arylsulfonamide derivatives. One common synthetic route includes the following steps:
Formation of the Arylsulfonyl Chloride: This is achieved by reacting an aryl compound with chlorosulfonic acid.
Coupling Reaction: The arylsulfonyl chloride is then reacted with an amine to form the arylsulfonamide.
Functionalization: Further functionalization of the arylsulfonamide scaffold is carried out to introduce various substituents that enhance the binding affinity and selectivity for the 5-HT6 receptor.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For improved efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: 5-HT6 antagonist 29 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various functionalized derivatives of the arylsulfonamide scaffold, which are evaluated for their binding affinity and selectivity towards the 5-HT6 receptor .
Scientific Research Applications
Chemistry: 5-HT6 antagonist 29 is used in the development of new chemical entities targeting the serotonin 5-hydroxytryptamine subtype 6 receptor. It serves as a lead compound for structure-activity relationship studies .
Biology: In biological research, this compound is used to study the role of the serotonin 5-hydroxytryptamine subtype 6 receptor in cognitive processes and neurodegenerative diseases .
Medicine: The primary medical application of this compound is in the treatment of Alzheimer’s disease. It has shown potential in improving cognitive function and memory in preclinical studies .
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents for neurodegenerative diseases. It is also used in high-throughput screening assays to identify new drug candidates .
Mechanism of Action
5-HT6 antagonist 29 exerts its effects by binding to the serotonin 5-hydroxytryptamine subtype 6 receptor and blocking its activity. This receptor is positively coupled to Gαs subunits, which stimulate adenylate cyclase and increase cyclic adenosine monophosphate levels. By blocking this receptor, this compound reduces the activity of adenylate cyclase, leading to decreased levels of cyclic adenosine monophosphate. This results in increased levels of acetylcholine and glutamate in the central nervous system, which improves cognitive function and memory .
Comparison with Similar Compounds
Idalopirdine: Another 5-HT6 receptor antagonist studied for its potential in treating Alzheimer’s disease.
RVT-101: A 5-HT6 receptor antagonist that has undergone clinical trials for Alzheimer’s disease.
SB-258,585: A selective 5-HT6 receptor antagonist used in preclinical studies.
Uniqueness: 5-HT6 antagonist 29 is unique in its high binding affinity and selectivity for the serotonin 5-hydroxytryptamine subtype 6 receptor. It has shown promising results in preclinical studies, particularly in improving cognitive function and memory. Its unique chemical structure allows for further functionalization and optimization, making it a valuable lead compound in drug development .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-methyl-7-piperazin-1-ylindole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S.ClH/c1-22-13-18(26(24,25)15-7-5-14(20)6-8-15)16-3-2-4-17(19(16)22)23-11-9-21-10-12-23;/h2-8,13,21H,9-12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERMVFOBIFLWLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=CC=C2)N3CCNCC3)S(=O)(=O)C4=CC=C(C=C4)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.